molecular formula C35H36ClNO4S B021445 21(S)-Hydroxy Montelukast CAS No. 184763-29-9

21(S)-Hydroxy Montelukast

Cat. No.: B021445
CAS No.: 184763-29-9
M. Wt: 602.2 g/mol
InChI Key: CHRNGXJVKOMERP-SIOAQITRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

21(S)-Hydroxy Montelukast is a derivative of Montelukast, a selective leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotrienes, which are inflammatory chemicals the body releases after coming in contact with an allergen or irritant. The addition of a hydroxy group at the 21st position enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21(S)-Hydroxy Montelukast typically involves the hydroxylation of Montelukast. This can be achieved through various methods, including:

    Chemical Hydroxylation: Using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxy group.

    Biocatalytic Hydroxylation: Employing enzymes or microorganisms that can selectively hydroxylate Montelukast at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Chemical Synthesis: Utilizing optimized reaction conditions to ensure high yield and purity.

    Biotechnological Approaches: Using genetically engineered microorganisms to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 21(S)-Hydroxy Montelukast can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group, reverting it to Montelukast.

    Substitution: The hydroxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Montelukast.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

21(S)-Hydroxy Montelukast has several applications in scientific research, including:

    Chemistry: Studying the reactivity and stability of hydroxy derivatives of Montelukast.

    Biology: Investigating the biological activity and potential therapeutic benefits of the compound.

    Medicine: Exploring its use as a more effective treatment for asthma and allergic rhinitis due to its enhanced pharmacological properties.

    Industry: Developing new formulations and delivery methods for Montelukast-based medications.

Mechanism of Action

The mechanism of action of 21(S)-Hydroxy Montelukast involves its interaction with leukotriene receptors. By blocking these receptors, the compound prevents leukotrienes from binding and triggering inflammatory responses. This results in reduced airway inflammation, decreased mucus production, and relaxation of bronchial muscles, thereby alleviating symptoms of asthma and allergic rhinitis.

Comparison with Similar Compounds

    Montelukast: The parent compound, which lacks the hydroxy group at the 21st position.

    Zafirlukast: Another leukotriene receptor antagonist used in asthma treatment.

    Pranlukast: A leukotriene receptor antagonist with similar therapeutic uses.

Uniqueness: 21(S)-Hydroxy Montelukast stands out due to the presence of the hydroxy group, which enhances its pharmacological properties. This modification can lead to improved efficacy, better bioavailability, and potentially fewer side effects compared to its parent compound and other similar leukotriene receptor antagonists.

Properties

IUPAC Name

2-[1-[[(1R,3S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-8-28(29)31(38)20-32(42-22-35(16-17-35)21-33(39)40)25-7-5-6-23(18-25)10-14-27-15-12-24-11-13-26(36)19-30(24)37-27/h3-15,18-19,31-32,38,41H,16-17,20-22H2,1-2H3,(H,39,40)/b14-10+/t31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRNGXJVKOMERP-SIOAQITRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1C(CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1[C@H](C[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445590
Record name Montelukast M5a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184763-29-9
Record name 1-((((1R,3S)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184763299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Montelukast M5a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((((1R,3S)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-HYDROXY-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2Y3XKQ2H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21(S)-Hydroxy Montelukast
Reactant of Route 2
21(S)-Hydroxy Montelukast
Reactant of Route 3
21(S)-Hydroxy Montelukast
Reactant of Route 4
21(S)-Hydroxy Montelukast
Reactant of Route 5
21(S)-Hydroxy Montelukast
Reactant of Route 6
21(S)-Hydroxy Montelukast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.